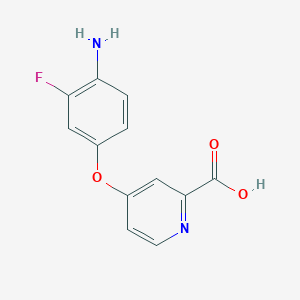![molecular formula C6H10O2 B14905133 6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
6-Oxabicyclo[3.1.1]heptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxabicyclo[3.1.1]heptan-3-ol, also known as 6-Oxabicyclo[3.1.1]heptane-3-ol, is an organic compound with the molecular formula C6H10O2. It is a bicyclic ether with a hydroxyl group attached to the third carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Oxabicyclo[3.1.1]heptan-3-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between furan and maleic anhydride, followed by hydrogenation and hydrolysis to yield the desired product . The reaction conditions typically include:
Diels-Alder Reaction: Furan and maleic anhydride are reacted at elevated temperatures (around 60-80°C) to form the adduct.
Hydrogenation: The adduct is then hydrogenated using a palladium catalyst under hydrogen gas at room temperature.
Hydrolysis: The hydrogenated product is hydrolyzed using aqueous acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxabicyclo[3.1.1]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields various alcohols or ethers.
Substitution: Forms halides, amines, or other substituted derivatives.
Applications De Recherche Scientifique
6-Oxabicyclo[3.1.1]heptan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Oxabicyclo[3.1.1]heptan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
6-Oxabicyclo[3.1.1]heptan-3-ol can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptan-3-ol: Lacks the oxygen atom in the ring, resulting in different chemical properties and reactivity.
6,6-Dimethylbicyclo[3.1.1]heptan-3-ol: Contains additional methyl groups, affecting its steric and electronic properties.
6-Oxabicyclo[3.1.1]heptane-2,3-dicarboxylic acid: Has carboxylic acid groups instead of a hydroxyl group, leading to different reactivity and applications
These comparisons highlight the unique features of 6-Oxabicyclo[31
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
6-oxabicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C6H10O2/c7-4-1-5-3-6(2-4)8-5/h4-7H,1-3H2 |
Clé InChI |
SOHBVMOGHHZITH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2CC1O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


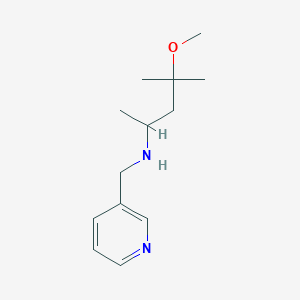
![(2E)-3-[(2-fluorophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14905058.png)
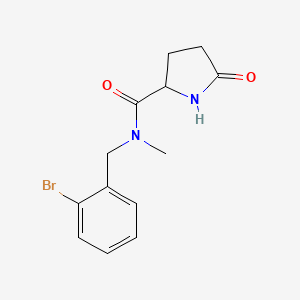

![6-{[(3-Chlorophenyl)carbonyl]amino}hexanoic acid](/img/structure/B14905094.png)

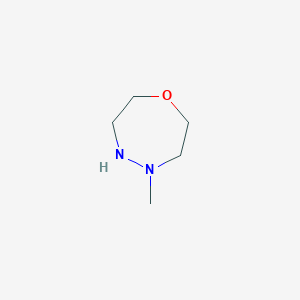
![5-(3-chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14905111.png)
![(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde](/img/structure/B14905118.png)
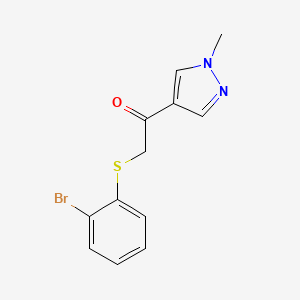
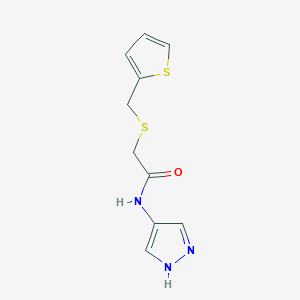
![4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid](/img/structure/B14905149.png)

